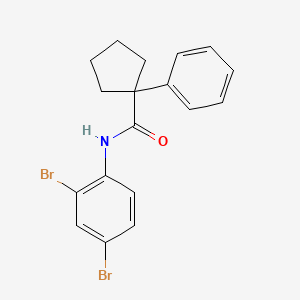

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide” is a chemical compound . It is used in research and development .

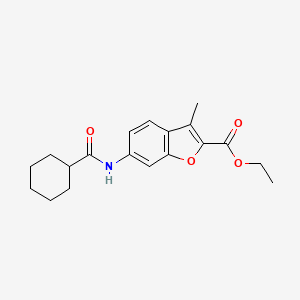

Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), and 1 secondary amide(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

- Photochemistry of Tris(2,4-dibromophenyl)amine : This compound has been studied extensively via time-resolved nanosecond spectroscopy. Upon laser pulse, it forms the radical cation known as “Magic Green.” This intermediate cyclizes to N-aryl-4a,4b-dihydrocarbazole radical cation. The latter reacts with molecular oxygen, leading to the hydroperoxyl radical. This radical can co-oxidize sulfides into sulfoxides .

- Magic Green has found application in measuring overcharge protection in LIBs. Its unique properties make it useful for battery safety and management .

- Corannulene Derivatives : Magic Green serves as a co-reactant, producing intense blue light emission in corannulene derivatives. This application has implications in optoelectronics and materials science .

- Redox Mediation : Radical cations derived from tris(2,4-dibromophenyl)amine act as efficient redox mediators. They enable reactions such as gem-difluorodesulfurization, monodesulfurization, and phenyl benzoate formation under mild conditions .

- Stable Nitrogen-Centered Radical Cations : These can be generated in situ from triarylamines with para-substituents. Tris(2,4-dibromophenyl)amine radical cation is a precursor to Magic Green. Its use extends beyond mechanistic studies, finding applications in various synthetic processes .

- Acetamide Derivative : N-(2,4-dibromophenyl)(phenylcyclopentyl)formamide is an acetamide derivative with the molecular weight of 292.955 g/mol. Its chemical structure includes two bromine atoms and a phenylcyclopentyl group .

Photochemistry and Radical Cations

Overcharge Protection in Lithium-Ion Batteries (LIBs)

Blue Light Emission

Electrochemistry and Sustainable Synthesis

Chemical Intermediates and Synthetic Approaches

Chemical Properties

Propiedades

IUPAC Name |

N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMXWZCLVDGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)